molecular formula C13H11FN2O B1436785 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol CAS No. 1707605-29-5

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol

Cat. No.: B1436785
CAS No.: 1707605-29-5
M. Wt: 230.24 g/mol
InChI Key: YHMSAAQQUSPZCE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is functionalized with a cyclopropyl group and a 4-fluorophenyl ring at the 2- and 6- positions, respectively. These substitutions are common in the design of bioactive molecules; the fluorophenyl group, in particular, is a critical motif used to modulate a compound's potency, metabolic stability, and membrane permeability . Pyrimidine derivatives are extensively investigated for their potential as therapeutical agents and have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitubercular, anticancer, and antimicrobial activities . As a building block, this compound serves as a key intermediate for researchers synthesizing and optimizing novel small-molecule libraries. It is ideal for probing structure-activity relationships (SAR), particularly in developing inhibitors for various disease targets . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMSAAQQUSPZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol typically involves:

  • Construction or functionalization of the pyrimidine ring at positions 4 and 6.
  • Introduction of the cyclopropyl group at position 2.
  • Attachment of the 4-fluorophenyl substituent at position 6.
  • Conversion of the pyrimidine ring to the 4-ol form.

These transformations are often achieved through nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and selective oxidation or hydrolysis steps.

Preparation of Key Intermediates

Pyrimidine Core Functionalization

A common starting material is 4,6-dichloropyrimidine , which undergoes selective nucleophilic substitution to introduce various substituents. For example, reaction with aryl amines or phenols under basic or heated conditions yields intermediates functionalized at the 4- or 6-positions.

  • In one reported method, ethyl 2-(4-aminophenyl)acetate reacts with 4,6-dichloropyrimidine in ethanol with triethylamine at 80 °C for 12 hours to afford an intermediate (compound 7) in 81.5% yield after purification.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced via nucleophilic substitution or amination using cyclopropylamine or cyclopropyl boronic acid derivatives.

  • Microwave-assisted synthesis has been employed for cyclopropylation of quinazolinone derivatives, which are structurally related heterocycles, using cyclopropylamine under mild conditions (100 °C, 15 min), affording high yields (85%). This approach suggests potential applicability to pyrimidine derivatives.

Cross-Coupling Reactions for Aryl Substitution

The 4-fluorophenyl group is commonly introduced via Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling between aryl halides and boronic acids or esters.

  • For example, 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized and then coupled with chloropyrimidine derivatives using Pd catalysts such as bis(triphenylphosphine)palladium(II) dichloride.

  • The reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF), bases like potassium carbonate or triethylamine, and inert atmosphere to afford high yields of the aryl-substituted pyrimidine intermediates.

Conversion to Pyrimidin-4-ol

The transformation of the pyrimidine ring to the 4-ol form can be achieved by hydrolysis or nucleophilic substitution of the 4-chloro substituent with hydroxide ions under controlled conditions.

  • In some syntheses, the 4-chloropyrimidine intermediate is treated with aqueous sodium hydroxide or other bases to replace the chlorine with a hydroxyl group, yielding the pyrimidin-4-ol structure.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield / Notes
1. Nucleophilic substitution 4,6-Dichloropyrimidine + Ethyl 2-(4-aminophenyl)acetate, EtOH, triethylamine, 80 °C, 12 h Formation of intermediate with aryl substitution at position 6 ~81.5%
2. Suzuki-Miyaura coupling Intermediate + 2-cyclopropyl-4-fluorophenyl boronic ester, Pd catalyst, base, DMF, 80-100 °C Introduction of 4-fluorophenyl group at position 6 High yields reported
3. Hydrolysis Aqueous NaOH, mild heating Conversion of 4-chloro to 4-hydroxy group Efficient conversion to pyrimidin-4-ol
4. Purification Chromatography or crystallization Isolation of pure this compound High purity achieved

Alternative and Advanced Methods

Mechanochemical Synthesis

Recent advances highlight mechanochemical synthesis as an eco-friendly alternative, using ball milling to promote reactions without solvents.

  • Although primarily demonstrated for related compounds such as 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives, this approach involves Suzuki coupling and Minisci alkylation under solvent-free conditions, offering high efficiency and scalability.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields.

  • For cyclopropyl-substituted heterocycles, a one-pot microwave sequence involving DMFDMA and cyclopropylamine under atmospheric pressure has been shown to be effective, suggesting potential adaptation for pyrimidine derivatives.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations/Notes
Nucleophilic substitution Use of 4,6-dichloropyrimidine and amines/phenols Straightforward, good yields Requires careful regioselectivity
Suzuki-Miyaura coupling Pd-catalyzed arylation with boronic esters High selectivity, versatile Requires expensive catalysts, inert atmosphere
Hydrolysis Base-mediated substitution of 4-chloro group Simple, efficient Sensitive to reaction conditions
Mechanochemical synthesis Solvent-free, ball milling techniques Eco-friendly, scalable Emerging method, less common
Microwave-assisted synthesis Rapid heating, one-pot reactions Time-saving, high yields Requires specialized equipment

Research Findings and Notes

  • The overall synthetic yield for multi-step pyrimidine derivatives ranges around 40-85%, depending on the route and substituents.

  • The use of palladium catalysts in Suzuki coupling is standard, with bis(triphenylphosphine)palladium(II) dichloride being effective.

  • Microwave and mechanochemical methods are promising for greener, faster syntheses but require further optimization for this specific compound.

  • Protecting group strategies and careful control of reaction conditions are critical to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects at Position 2: Cyclopropyl vs. Amino Groups

The replacement of the amino group in 2-amino-6-(4-fluorophenyl)pyrimidin-4-ol (CAS 98305-74-9) with a cyclopropyl group significantly alters molecular properties:

  • This could enhance binding specificity in biological targets compared to the smaller, hydrogen-bond-capable amino group .
  • Electronic Effects: The electron-donating amino group may increase pyrimidine ring electron density, whereas the cyclopropyl group exerts a mild electron-withdrawing effect via hyperconjugation. This difference could influence reactivity or intermolecular interactions.
Compound Position 2 Substituent Position 6 Substituent Molecular Formula Key Properties
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol Cyclopropyl 4-fluorophenyl C₁₃H₁₂FN₃O Enhanced rigidity, moderate lipophilicity
2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol (CAS 98305-74-9) Amino 4-fluorophenyl C₁₀H₉FN₄O Hydrogen-bond potential, higher polarity

Halogen Substitution at Position 6: Fluorophenyl vs. Chlorophenyl

Comparison with 2-amino-6-(4-chlorophenyl)pyrimidin-4-ol (CAS 98305-75-0) highlights halogen-dependent effects:

  • Steric and Electronic Profiles : The fluorine atom (van der Waals radius: 1.47 Å) is smaller than chlorine (1.75 Å), minimizing steric hindrance while maintaining strong electronegativity. This may favor tighter binding in hydrophobic pockets compared to bulkier halogens .
  • Biological Implications : In maleimide derivatives, halogen size (F, Cl, Br, I) showed negligible impact on inhibitory potency (e.g., IC₅₀ values for MGL inhibition ranged 4.34–7.24 μM) . However, in pyrimidines, fluorine’s electronegativity could enhance dipole interactions or alter π-stacking efficiency.

Structural Comparisons with Thiazole Derivatives

Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit partial nonplanarity due to perpendicular orientation of one fluorophenyl group. While the pyrimidin-4-ol core of the target compound is inherently more planar, steric repulsion from the 4-fluorophenyl group may induce similar distortions, affecting crystallinity or packing efficiency .

Conformational Distortions in Macrocyclic Systems

In porphyrins, 4-fluorophenyl groups at meso positions cause nonplanar distortions due to steric clashes .

Key Research Findings and Implications

  • Biological Relevance : The retained activity of halogen-substituted maleimides despite varying steric demands () implies that electronic effects may dominate in certain systems. For the target compound, fluorine’s electronegativity could be critical for target engagement .
  • Structural Insights : Planarity deviations observed in fluorophenyl-containing compounds (e.g., porphyrins, thiazoles) underscore the need for conformational analysis in drug design to predict bioavailability .

Biological Activity

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound has garnered attention due to its potential as an inhibitor of key enzymes involved in critical cellular processes, including DNA damage response and cell cycle regulation.

The primary mechanism of action for this compound involves its role as an inhibitor of the Serine/threonine-protein kinase ATR (ATM and Rad3-related protein). ATR is crucial for the cellular response to DNA damage, and its inhibition can lead to significant effects on cell proliferation and survival.

Key Pathways Affected

  • DNA Damage Response : By inhibiting ATR, this compound disrupts the signaling pathways that manage DNA repair mechanisms.
  • Cell Cycle Regulation : The inhibition can result in cell cycle arrest , particularly in cancer cells, leading to apoptosis (programmed cell death) under certain conditions.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Cellular Interaction : It has been shown to interact with various proteins involved in cell signaling and metabolism.
  • Histone Modification : Specifically, it influences the phosphorylation of histone variant H2AX at sites of DNA damage, a marker for DNA repair processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. For instance:

  • In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing IC50 values indicative of potent activity against tumor cells .

Antimalarial Activity

Research has explored the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. In animal models, it exhibited promising results:

  • A study reported a 96% reduction in parasitemia when administered at a dose of 30 mg/kg orally over four days in a P. berghei mouse model .

Case Study 1: Cancer Cell Lines

In a study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated:

  • Significant apoptosis rates observed at concentrations above 1 µM.
  • Enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect.

Case Study 2: Malaria Treatment

In a P. berghei model, the compound was evaluated for its pharmacokinetics and efficacy:

  • Pharmacokinetic Profile : Rapid absorption and distribution were noted, with a half-life conducive to effective dosing schedules.
  • Efficacy : The compound demonstrated rapid clearance of the erythrocytic stage of malaria parasites, indicating its potential as an effective antimalarial agent.

Data Tables

PropertyValue
Molecular FormulaC13H12FN3
Molecular Weight233.25 g/mol
IC50 (Cancer Cell Lines)~1 µM
Efficacy (Malaria Model)96% reduction in parasitemia
Dosing (Malaria Model)30 mg/kg orally for 4 days

Q & A

Q. How to validate target engagement in cellular models?

  • Employ fluorescence-based probes or radiolabeled analogs to track cellular uptake. For example, fluorine-18 labeling enables PET imaging of biodistribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol

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